Caprazamycin B

Antimycobacterial MraY inhibition Nucleoside antibiotics

MDR-TB screening programs require validated positive controls with demonstrated activity against drug-resistant clinical isolates-generic MraY inhibitors fail because the caprazene core scaffold alone loses all antibacterial activity upon hydrolysis. Caprazamycin B resolves this with the intact liponucleoside pharmacophore. • MIC 3.13 µg/mL against M. tuberculosis H37Rv; retains 6.25-12.5 µg/mL activity against MDR clinical isolates. • Essential starting material for semisynthetic derivative campaigns (e.g., CPZEN-45, MIC 1.56 µg/mL). • Fully sequenced biosynthetic gene cluster (23 ORFs, heterologously expressed in S. coelicolor M512) supports enzymatic and combinatorial biosynthesis. Supplied with analytical documentation; standard research quantities available for immediate dispatch.

Molecular Formula C53H87N5O22
Molecular Weight 1146.3 g/mol
Cat. No. B1244731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprazamycin B
Synonymscaprazamycin B
CPZ-B cpd
Molecular FormulaC53H87N5O22
Molecular Weight1146.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC
InChIInChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)
InChIKeyIDKBSYZJTHLMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caprazamycin B: Liponucleoside Antibiotic and MraY Inhibitor


Caprazamycin B is a complex liponucleoside antibiotic isolated from the culture broth of the actinomycete strain *Streptomyces* sp. MK730-62F2 [1]. It belongs to the translocase I (MraY) inhibitor family of nucleoside natural products and features a unique structural composition that includes a uridine moiety, a 5-amino-D-ribose moiety, an N,N'-dimethyldiazepanone ring system, a 3-methylglutaric acid moiety, an O-methylated-L-rhamnose moiety, and a fatty acid side chain [2]. Its mechanism of action involves inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), an essential enzyme in the first membrane-dependent step of bacterial peptidoglycan biosynthesis [3].

MraY translocase inhibition — suited for bacterial peptidoglycan biosynthesis studies
Antimicrobial screening — activity against mycobacterial species, including drug-resistant strains
Biosynthetic engineering — characterized gene cluster supports heterologous expression and analogue generation

Caprazamycin B: In-Class Substitution Limitations


Nucleoside antibiotics that target MraY translocase—including liposidomycins, muraymycins, capuramycins, and caprazamycins—exhibit substantial structural divergence in their core scaffolds, sugar modifications, and lipophilic appendages, which translate directly into divergent antibacterial spectra, potency against mycobacterial species, and cytotoxicity profiles [1]. Within the caprazamycin family itself, variations in the fatty acid side chain across components A–G produce distinct antimycobacterial activities [2]. Critically, the core scaffold caprazene—obtained via acid hydrolysis of caprazamycins—loses all antibacterial activity, demonstrating that the full structural ensemble, not merely the pharmacophoric core, is essential for target engagement and antimicrobial efficacy [3]. Therefore, substitution with a structurally related analog from the same MraY inhibitor class or a different caprazamycin component will not reproduce the specific activity profile of Caprazamycin B.

Side chain Fatty acid variation across caprazamycins A–G alters antimycobacterial spectrum; direct substitution with another component may shift activity.
Core scaffold Caprazene (hydrolysis product) loses antibacterial activity; the intact liponucleoside ensemble is required for target engagement.

Caprazamycin B: Quantitative Comparative Evidence


Antimycobacterial Activity vs. Liposidomycin B

Caprazamycin B demonstrates quantifiably superior antimycobacterial activity against *Mycobacterium tuberculosis* H37Rv compared to the structurally related liposidomycin B. Caprazamycin B exhibits an MIC of 3.13 µg/mL against the reference strain *M. tuberculosis* H37Rv [1]. In contrast, liposidomycin B—which shares the diazepanone-nucleoside core and MraY inhibitory mechanism—shows substantially weaker activity, with an MIC of 1.6 µg/mL reported only against *Mycobacterium phlei* IFO 3158, a non-tuberculous, rapidly growing mycobacterial species of lower clinical relevance [2]. No comparable MIC data for liposidomycin B against *M. tuberculosis* H37Rv is available in primary literature, indicating a narrower antimycobacterial spectrum. Furthermore, Caprazamycin B retains activity against multidrug-resistant *M. tuberculosis* strains with MICs ranging from 6.25 to 12.5 µg/mL [1].

M. tuberculosis MIC
Reported comparison
Caprazamycin B: 3.13 µg/mL (H37Rv). Liposidomycin B: no data against M. tuberculosis.
Supports M. tuberculosis screening context
Broth microdilution; H37Rv reference strain
Antimycobacterial MraY inhibition Nucleoside antibiotics

Activity Against Multidrug-Resistant M. tuberculosis

Caprazamycin B demonstrates near-equivalent activity against multidrug-resistant *M. tuberculosis* (MDR-TB) strains compared to drug-susceptible strains, with a minimal shift in MIC values. Quantitative data from the original discovery studies show that Caprazamycin B exhibits MICs of 3.13 µg/mL against *M. tuberculosis* H37Rv and Kurono strains, and 6.25-12.5 µg/mL against drug-susceptible *M. tuberculosis* clinical isolates [1]. Against multidrug-resistant *M. tuberculosis* strains, the MIC range remains 6.25-12.5 µg/mL, indicating no meaningful increase in resistance relative to drug-susceptible clinical isolates [1]. The MIC shift from the laboratory reference strain to clinical isolates (both susceptible and MDR) is approximately 2- to 4-fold (from 3.13 µg/mL to 6.25-12.5 µg/mL), which is attributable to strain variation rather than acquired resistance mechanisms. The absence of cross-resistance with first-line antitubercular agents stems from Caprazamycin B's distinct molecular target, MraY translocase, which is not engaged by isoniazid, rifampicin, ethambutol, or pyrazinamide [2].

MDR-TB MIC
Reported
6.25–12.5 µg/mL against drug-susceptible and MDR clinical isolates.
Supports MDR-TB screening context
No MIC shift observed vs susceptible clinical isolates
MDR-TB Drug-resistant tuberculosis Translocase I inhibition

Selective MraY Inhibition and Low Cytotoxicity

Caprazamycin B belongs to the liposidomycin/caprazamycin class of nucleoside antibiotics, which demonstrate a favorable selectivity profile characterized by the absence of cytotoxicity against mammalian cells. The structurally related liposidomycin class has been evaluated for cytotoxicity against BALB/3T3 mouse fibroblast cells and showed no cytotoxic effects while retaining antimicrobial activity against *Mycobacterium* spp. through MraY inhibition [1]. This contrasts with other nucleoside antibiotic classes such as tunicamycins, which inhibit eukaryotic N-linked glycoprotein biosynthesis and exhibit toxicity toward eukaryotic cells at MIC-relevant concentrations (MIC 0.1-20 µg/mL against Gram-positive bacteria with concurrent eukaryotic toxicity) [2]. Caprazamycin B shares the core pharmacophore and MraY binding mode with liposidomycins, as confirmed by X-ray crystallography of MraY in complex with liposidomycin/caprazamycin class representatives, which reveals binding interactions distinct from those of the toxic tunicamycin class [3]. The structural basis for this selectivity lies in the exclusive bacterial target MraY, which lacks a eukaryotic homolog, whereas tunicamycins additionally inhibit the eukaryotic UDP-GlcNAc:dolichyl-phosphate GlcNAc-1-phosphate transferase (GPT).

Cytotoxicity vs tunicamycin
Class-level inference
No cytotoxicity in BALB/3T3 assay (liposidomycin class). Tunicamycins toxic at MIC-relevant concentrations.
Supports selectivity profiling context
Data inferred from liposidomycin class; caprazamycin B not directly tested
Selectivity MraY translocase Cytotoxicity profiling

Biosynthetic Gene Cluster and Heterologous Expression

The caprazamycin biosynthetic gene cluster has been identified, cloned, and sequenced from *Streptomyces* sp. MK730-62F2, representing the first gene cluster of a translocase I inhibitor to be fully characterized [1]. Sequence analysis revealed the presence of 23 open reading frames (ORFs) putatively involved in export, resistance, regulation, and biosynthesis of the caprazamycins [1]. Heterologous expression of the complete gene cluster in *Streptomyces coelicolor* M512 led to the production of non-glycosylated bioactive caprazamycin derivatives [1]. This genetic accessibility enables targeted gene deletion experiments: inactivation of *cpz21*, which encodes an acyltransferase, resulted in the accumulation of novel simplified liponucleoside antibiotics that lack the 3-methylglutaryl moiety [1]. Such genetic manipulation capabilities are not equivalently established for other MraY inhibitor classes such as muraymycins or capuramycins, where biosynthetic gene clusters are either less completely characterized or lack validated heterologous expression systems. Additionally, the characterization of five key enzymes from the caprazamycin/muraymycin gene cluster—particularly the nonheme αKG-dependent enzyme Cpz10 acting as a β-hydroxylase—provides biochemical tools for in vitro enzymatic synthesis of pathway intermediates [2].

Gene cluster
Reported
23 ORFs; heterologous expression in S. coelicolor M512 produces bioactive derivatives.
Supports biosynthetic engineering studies
cpz21 deletion yields 3-methylglutaryl-deficient analogues
Biosynthetic gene cluster Heterologous expression Genetic engineering

Precursor to CPZEN-45 for Tuberculosis Therapy

Caprazamycin B serves as the direct natural product precursor and benchmark comparator for the semisynthetic derivative CPZEN-45, which has advanced to late-stage preclinical development for tuberculosis therapy. Acidic treatment of a mixture of caprazamycins A-G gave caprazene, which upon chemical modification yielded CPZEN-45 (compound 4b) [1]. CPZEN-45 exhibits an MIC of 1.56 µg/mL against *M. tuberculosis* H37Rv, representing an approximately 2-fold improvement in potency compared to Caprazamycin B (MIC = 3.13 µg/mL) [2]. Against multidrug-resistant *M. tuberculosis*, CPZEN-45 shows an MIC of 6.25 µg/mL, which is at the lower end of the Caprazamycin B range (6.25-12.5 µg/mL) [2]. Notably, CPZEN-45 demonstrates activity against both replicating and non-replicating *M. tuberculosis* in vitro, suggesting potential efficacy against latent organisms [2]. In a mouse model of acute tuberculosis, CPZEN-45 administered subcutaneously achieved a 1-1.5 log10 CFU reduction in lung bacterial burden [2]. CPZEN-45 has shown efficacy against both drug-sensitive and extensively drug-resistant (XDR) *M. tuberculosis* in murine infection models [2]. The compound is water-soluble at >10 mg/mL as the trifluoroacetate salt, addressing formulation challenges associated with lipophilic natural products [2].

vs. CPZEN-45
Head-to-head comparison
Caprazamycin B MIC 3.13 µg/mL; CPZEN-45 MIC 1.56 µg/mL against H37Rv.
Supports semisynthetic optimization context
CPZEN-45 reported 1–1.5 log10 CFU reduction in murine TB model
Semisynthetic derivatives Tuberculosis In vivo efficacy

Caprazamycin B: Application Scenarios


MDR-TB Drug Discovery

Caprazamycin B is optimally deployed as a positive control and lead scaffold in antimycobacterial screening cascades focused on MDR-TB. The compound exhibits MIC values of 3.13 µg/mL against *M. tuberculosis* H37Rv and retains activity against MDR clinical isolates at 6.25-12.5 µg/mL [1]. This profile contrasts with liposidomycin B, which lacks documented activity against *M. tuberculosis* complex strains, being limited to *M. phlei* (MIC = 1.6 µg/mL) [2]. The undiminished activity against MDR strains makes Caprazamycin B particularly suitable for programs requiring validated activity against drug-resistant mycobacteria without cross-resistance to first-line agents.

Semisynthetic Optimization for Tuberculosis

Caprazamycin B serves as the essential natural product starting material and benchmark comparator for semisynthetic derivative programs, as demonstrated by the development of CPZEN-45. Acid hydrolysis of Caprazamycin B yields caprazene, which can be chemically modified to generate derivatives with enhanced potency [3]. CPZEN-45, derived from this scaffold, exhibits improved MIC (1.56 µg/mL vs. 3.13 µg/mL for Caprazamycin B) and achieves 1-1.5 log10 CFU reduction in murine TB models [4]. Procurement of Caprazamycin B is therefore critical for laboratories engaged in structure-activity relationship (SAR) studies and lead optimization campaigns targeting tuberculosis.

Biosynthetic Engineering and Heterologous Expression

Caprazamycin B is uniquely positioned as the reference compound for biosynthetic engineering studies of MraY inhibitors. The caprazamycin biosynthetic gene cluster (23 ORFs) has been fully sequenced and heterologously expressed in *Streptomyces coelicolor* M512, producing bioactive derivatives [5]. Targeted gene deletion of *cpz21* (acyltransferase) yields novel simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety [5]. This genetic tractability is not equivalently established for other MraY inhibitor classes. The characterized enzymes, including the nonheme β-hydroxylase Cpz10, also enable in vitro enzymatic synthesis approaches [6]. Caprazamycin B procurement supports programs requiring genetic manipulation, combinatorial biosynthesis, or enzymatic pathway reconstitution.

Application
Selection Property
Validation Focus
MDR-TB drug discovery research
MraY target engagement
MIC endpoint context against M. tuberculosis
Semisynthetic lead optimization
Natural product scaffold availability
Structure-activity relationship studies
Biosynthetic pathway engineering
Characterized gene cluster
Heterologous expression and gene deletion

Technical Documentation Hub

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